molecular formula C9H14Cl2N2O B12933518 (S)-3-(Pyridin-4-yl)morpholine dihydrochloride

(S)-3-(Pyridin-4-yl)morpholine dihydrochloride

Cat. No.: B12933518
M. Wt: 237.12 g/mol
InChI Key: ZXWGINWCZKUZMO-KLQYNRQASA-N
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Description

(S)-3-(Pyridin-4-yl)morpholine dihydrochloride is a chemical compound with a molecular formula of C9H12N2O. It is a derivative of morpholine, a heterocyclic amine, and pyridine, a basic heterocyclic organic compound. This compound is often used in various scientific research applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-3-(Pyridin-4-yl)morpholine dihydrochloride typically involves the reaction of pyridine derivatives with morpholine under specific conditions. One common method includes the use of a catalyst-free synthesis approach, which involves the reaction of N-hetaryl ureas and alcohols . This environmentally friendly technique yields a wide range of substituted carbamates.

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process often includes steps such as condensation, multicomponent reactions, and oxidative coupling .

Chemical Reactions Analysis

Types of Reactions

(S)-3-(Pyridin-4-yl)morpholine dihydrochloride undergoes various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.

    Substitution: This reaction involves the replacement of one atom or group of atoms with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride. The reactions are typically carried out under controlled conditions to ensure the desired product is obtained.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyridine N-oxides, while reduction may produce reduced pyridine derivatives.

Scientific Research Applications

(S)-3-(Pyridin-4-yl)morpholine dihydrochloride has a wide range of applications in scientific research, including:

Mechanism of Action

The mechanism of action of (S)-3-(Pyridin-4-yl)morpholine dihydrochloride involves its interaction with specific molecular targets and pathways. It may act as an inhibitor or activator of certain enzymes or receptors, thereby modulating biological processes. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(S)-3-(Pyridin-4-yl)morpholine dihydrochloride is unique due to its specific stereochemistry and the presence of both pyridine and morpholine moieties. This combination imparts distinct chemical and biological properties, making it valuable in various research applications.

Properties

Molecular Formula

C9H14Cl2N2O

Molecular Weight

237.12 g/mol

IUPAC Name

(3S)-3-pyridin-4-ylmorpholine;dihydrochloride

InChI

InChI=1S/C9H12N2O.2ClH/c1-3-10-4-2-8(1)9-7-12-6-5-11-9;;/h1-4,9,11H,5-7H2;2*1H/t9-;;/m1../s1

InChI Key

ZXWGINWCZKUZMO-KLQYNRQASA-N

Isomeric SMILES

C1COC[C@@H](N1)C2=CC=NC=C2.Cl.Cl

Canonical SMILES

C1COCC(N1)C2=CC=NC=C2.Cl.Cl

Origin of Product

United States

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